3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide
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Description
3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C17H13F3N4O2S and its molecular weight is 394.37. The purity is usually 95%.
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Scientific Research Applications
Efficient Scale-Up Synthesis
An article by Hou et al. (2016) discusses the scale-up synthesis of a related compound, BMS-520, an S1P1 receptor agonist, featuring a 1,2,4-oxadiazole formation relevant to the compound . This efficient synthesis is crucial for preclinical toxicological studies (Hou et al., 2016).
Pharmaceutical Market Reflections
A study by Habernickel (2001) reflects on the pharmaceutical market, noting the use of azetidine, pyrrolidine, and piperidine derivatives in compounds similar to 3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide. These derivatives find applications in treatments with fewer side effects (Habernickel, 2001).
Antimicrobial Evaluation and Docking Studies
Talupur et al. (2021) conducted antimicrobial evaluation and docking studies on similar compounds, providing insights into the biological efficacy of related structures (Talupur et al., 2021).
Synthesis and Characterization of Derivatives
Research by Sharba et al. (2005) and Adimule et al. (2014) focus on the synthesis and characterization of oxadiazoles, thiadiazoles, and triazoles derived from benzo[b]thiophene, which is closely related to the compound . These studies provide valuable information on the chemical properties and potential applications of such compounds (Sharba et al., 2005; Adimule et al., 2014).
Novel Transformations and Synthesis
Pokhodylo et al. (2010) explored novel transformations in thiophene derivatives, which are key components of the compound . Their work contributes to the understanding of how thiophene can be utilized in various chemical reactions and applications (Pokhodylo et al., 2010).
Enzyme Inhibitory Activity and Molecular Docking
Cetin et al. (2021) designed thiophene-based heterocyclic compounds, including pyrazole derivatives, for enzyme inhibitory activities. Their findings provide insights into how compounds with similar structures to this compound could be used in medical applications (Cetin et al., 2021).
Antitumor and Antimicrobial Activities
Research on the utility of thiophene-2-carbonyl isothiocyanate and its derivatives by Nassar et al. (2018) and Chawla et al. (2010) provides valuable information on the antitumor and antimicrobial activities of these compounds. The studies suggest potential applications in the development of new therapeutics (Nassar et al., 2018; Chawla et al., 2010).
Properties
IUPAC Name |
3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O2S/c18-17(19,20)12-3-1-2-4-13(12)21-16(25)24-7-11(8-24)15-22-14(23-26-15)10-5-6-27-9-10/h1-6,9,11H,7-8H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPUPTXDDFNZLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CC=C2C(F)(F)F)C3=NC(=NO3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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